(R)-3-Amino-3-(o-tolyl)propanoic acid

Cathepsin inhibition Enzymatic resolution Protease inhibitors

This chiral β-amino acid with defined R-configuration and ortho-methylphenyl substituent serves as a stereospecific building block for β-peptoid foldamers and peptidomimetics. Unlike racemic mixtures or the (S)-enantiomer (used in Cathepsin inhibitors), this enantiopure form is essential for applications requiring predictable secondary structures and conformational constraints. Sourced for integrin αvβ3 SAR studies, ensuring reproducible dose-response data.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 752198-38-2
Cat. No. B152315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(o-tolyl)propanoic acid
CAS752198-38-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(CC(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
InChIKeyGORGZFRGYDIRJA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-3-(o-tolyl)propanoic acid (CAS 752198-38-2): Chiral β-Amino Acid Building Block with Defined R-Configuration for Peptidomimetic and Integrin Research


(R)-3-Amino-3-(o-tolyl)propanoic acid (CAS 752198-38-2), also known as D-3-amino-3-(2-methylphenyl)propionic acid or (3R)-3-amino-3-(2-methylphenyl)propanoic acid, is a non-proteinogenic chiral β-amino acid [1]. It features a β-amino acid backbone with an o-tolyl (2-methylphenyl) substituent at the β-position and possesses a defined R-configuration at the chiral center . With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, this compound serves as a versatile chiral building block for the synthesis of peptidomimetics, β-peptoid foldamers, and pharmaceutical intermediates [2]. Commercial availability typically includes purity specifications of 95% to ≥98%, with analytical characterization via NMR, HPLC, or GC available from multiple suppliers .

Why (R)-3-Amino-3-(o-tolyl)propanoic acid Cannot Be Replaced by Generic β-Amino Acids in Stereospecific Applications


The (R)-enantiomer of 3-amino-3-(o-tolyl)propanoic acid is structurally and functionally non-interchangeable with its (S)-enantiomer or positional isomers (e.g., para-methyl substituted analogs) in stereospecific applications . Published enzymatic synthesis literature identifies the (S)-enantiomer as the preferred form for constructing Cathepsin inhibitors, confirming that chirality dictates biological recognition in protease-targeting applications [1]. Substituting the (R)-enantiomer with racemic mixtures or the (S)-form would compromise stereochemical integrity in downstream synthetic sequences where defined configuration is required . Similarly, positional isomers (e.g., para-methyl substitution) exhibit distinct spatial and electronic properties that alter molecular recognition . For applications requiring defined R-configuration, no generic β-amino acid substitute can replicate the specific stereochemical and substitution pattern of (R)-3-amino-3-(o-tolyl)propanoic acid.

Quantitative Differentiation Evidence for (R)-3-Amino-3-(o-tolyl)propanoic acid (CAS 752198-38-2) vs. Analogs


Enantiomeric Preference in Cathepsin Inhibitor Synthesis: (S)-Enantiomer Identified as Preferred Form Over (R)-Enantiomer

The (S)-enantiomer of 3-amino-3-(o-tolyl)propanoic acid was identified as the preferred enantiomeric form for constructing novel β-amino acid derivatives as inhibitors of Cathepsin [1]. This enantiomeric preference demonstrates that the (R)-enantiomer (CAS 752198-38-2) and (S)-enantiomer are not functionally equivalent. Enzymatic resolution studies achieved >98% enantiomeric excess (ee) for the (S)-enantiomer with enantioselectivity E > 200, highlighting the critical importance of stereochemical purity [2].

Cathepsin inhibition Enzymatic resolution Protease inhibitors

Integrin αvβ3 Inhibitory Activity of (R)-3-Amino-3-(o-tolyl)propanoic acid vs. Related Propanoic Acid Derivatives

In cell adhesion assays measuring inhibition of integrin αvβ3 expressed in human K562 cells, (R)-3-amino-3-(o-tolyl)propanoic acid demonstrated an IC50 of 10,000 nM (10 µM) [1]. In contrast, structurally related integrin αvβ3 antagonists such as para-substituted phenylpropanoic acid derivatives have been reported with IC50 values in the 0.5 nM to 631 nM range [2]. This 20- to 20,000-fold difference in potency illustrates that the ortho-methyl substitution pattern and R-configuration of this compound produce distinct integrin binding properties compared to optimized antagonists.

Integrin antagonism Cell adhesion Angiogenesis

Stereochemical Differentiation: (R)-Enantiomer vs. (S)-Enantiomer in Peptidomimetic Foldamer Synthesis

β-Amino acid building blocks with defined stereochemistry, such as (R)-3-amino-3-(o-tolyl)propanoic acid, are essential for constructing β-peptoid foldamers with predictable secondary structures [1]. The introduction of α-chiral side chains with bulky aromatic substituents (e.g., o-tolyl group) promotes folded conformations in oligomeric sequences [2]. The R-configuration at the β-carbon establishes specific torsional constraints that influence helical pitch and side-chain presentation, whereas the (S)-enantiomer would produce mirror-image foldamer architectures with distinct spatial properties [3].

β-Peptoid foldamers Peptidomimetics Helical structures

Positional Isomer Differentiation: ortho-Methyl vs. para-Methyl Substitution in (R)-β-Amino Acid Scaffolds

The ortho-methyl substitution in (R)-3-amino-3-(o-tolyl)propanoic acid (CAS 752198-38-2) confers distinct steric and electronic properties compared to its para-methyl positional isomer, (R)-3-amino-3-(4-methylphenyl)propanoic acid (CAS 479064-87-4) [1]. Ortho substitution introduces steric hindrance adjacent to the β-amino group, which affects both local conformation and intermolecular interactions . While both compounds share identical molecular formulas (C10H13NO2) and molecular weights (179.22 g/mol), the ortho-methyl group imposes torsional constraints around the C(aryl)-C(β) bond, altering the accessible conformational space and molecular recognition properties [2].

Positional isomers Substituent effects SAR studies

Defined Research Application Scenarios for (R)-3-Amino-3-(o-tolyl)propanoic acid (CAS 752198-38-2)


Chiral Building Block for β-Peptoid Foldamer Synthesis

(R)-3-Amino-3-(o-tolyl)propanoic acid serves as a defined stereochemical building block for constructing β-peptoid foldamers, where the R-configuration and ortho-methylphenyl side chain promote specific folded conformations [1]. Researchers requiring homogeneous oligomers with predictable secondary structures should source the enantiomerically pure (R)-form rather than racemic mixtures [2].

Reference Compound for Integrin αvβ3 Structure-Activity Relationship Studies

With a measured IC50 of 10,000 nM against integrin αvβ3 in K562 cell adhesion assays, this compound serves as a defined reference scaffold for SAR campaigns [1]. Procurement of well-characterized, high-purity material ensures reproducibility in dose-response studies where baseline integrin activity has been established [2].

Stereochemical Control Element in Peptidomimetic Drug Discovery

In peptidomimetic drug discovery programs, (R)-3-amino-3-(o-tolyl)propanoic acid provides a chiral β-amino acid core with enhanced metabolic stability compared to α-amino acids [1]. The ortho-methyl substitution introduces conformational constraints that may improve target selectivity, making it suitable for incorporation into peptidomimetic scaffolds targeting proteases or integrin receptors [2].

Stereochemical Probe for Enzymatic Resolution Method Development

As the counterpart to the (S)-enantiomer that serves as a key intermediate for Cathepsin inhibitors, the (R)-enantiomer functions as a stereochemical probe for developing and validating enantioselective synthetic methodologies [1]. Procurement of enantiomerically pure (R)-form enables accurate determination of enantiomeric excess in resolution studies [2].

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